7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Catalog No.
S6513874
CAS No.
2770358-76-2
M.F
C10H9ClO
M. Wt
180.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

CAS Number

2770358-76-2

Product Name

7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Molecular Formula

C10H9ClO

Molecular Weight

180.6
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is a chemical compound with important applications in various fields of scientific research and industry. This paper aims to provide a comprehensive overview of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (CID 5213022) is a chemical compound with the chemical formula C10H9ClO. It is an aldehyde derivative of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid, and is also known as 4-formyl-7-chloro-1,2,3,4-tetrahydroindene, 7-chloro-4-formyltetrahydroindene, and 7-chloro-1,2,3,4-tetrahydro-4-oxoindene. This compound has various applications in different fields of scientific research and industry.
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is a yellow powder with a molecular weight of 184.63 g/mol. It has a melting point of 88-92°C, a boiling point of 339.3°C at 760 mmHg, and a flash point of 158.7°C. It is soluble in ethanol, acetone, and dichloromethane, but insoluble in water. This compound is sensitive to light and air, and should be stored in a cool, dry place.
The synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved by various methods such as the oxidation of corresponding alcohol, or the Vilsmeier-Haack reaction of corresponding indene derivative. It has also been synthesized by a three-component one-pot process involving 1-(2,6-dibromophenyl)ethanone, malononitrile, and 1,3-dimethylbarbituric acid in the presence of diammonium hydrogen phosphate as a catalyst. Characterization of this compound can be done using various methods such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The analytical methods used for the detection, quantification, and characterization of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde include gas chromatography (GC), liquid chromatography (LC), and different types of spectroscopy methods like NMR spectroscopy, IR spectroscopy, and MS.
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde has various biological properties, including anticancer, antiviral, and antifungal activities. It has been reported to have cytotoxicity against various types of cancer cells, including lung, colon, and breast cancers. This compound also exhibits antiviral activity against hepatitis B virus, and antifungal activity against Candida albicans.
Studies have shown that 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is toxic to both humans and animals. It can cause skin and eye irritation, and may also lead to respiratory and gastrointestinal effects. It has been found to be a mutagen and teratogen, which may pose a risk to human health. Thus, it is necessary to follow proper safety protocols when handling this compound in scientific experiments.
The applications of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde in scientific experiments include its uses as a reagent and building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound is also used as a starting material for the synthesis of antitumor and antiviral agents.
Current research in the field of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde focuses on its synthesis, characterization, and biological activities. Researchers are exploring new approaches for the synthesis of this compound, as well as its potential applications in the development of new drugs for the treatment of various diseases.
7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde has potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. This compound can be used as a building block for the synthesis of new drugs with anticancer, antiviral, and antifungal activities. It can also be used as an intermediate in the synthesis of insecticides, herbicides, and other agrochemicals. Moreover, this compound has potential applications in materials science, including the development of new polymer materials with improved properties.
Although 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde has diverse potential applications, there are still some limitations to its use. One of the limitations is its toxicity and safety concerns, which require proper safety protocols to be implemented when handling this compound. In addition to this, there is still a need for further research to fully understand the biological properties of this compound and its potential implications in various fields of research and industry.
in the research of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde include the synthesis and characterization of new derivatives with improved biological activities and selectivity, the development of new methods for the detection and quantification of this compound, and the exploration of its potential applications in different fields of research and industry. In addition, further studies are needed to fully understand its toxicity, safety, and environmental impacts, and to develop more effective and efficient methods for its synthesis and production.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types